N-Benzyl-1-(6-methylpyridin-2-YL)methanamine

Coordination chemistry Catalysis Ligand synthesis

Precise steric control in ligand design often fails with generic pyridylmethylamines, leading to suboptimal catalyst activity or poor drug permeability. This secondary amine with a 6-methylpyridin-2-ylmethyl group solves that limitation. - **Catalysis R&D**: Direct precursor to bidentate aminophenolate-Zn complexes for controlled lactide polymerization (influences polymer tacticity). - **Drug Discovery**: Higher lipophilicity (XLogP3 2.2 vs 1.8) vs des-methyl analog; suited for CNS library synthesis. - **Reliable reactivity**: Secondary amine enables facile alkylation (e.g., 48% yield to tridentate ligands) under mild basic conditions.

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
CAS No. 101938-10-7
Cat. No. B026376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-1-(6-methylpyridin-2-YL)methanamine
CAS101938-10-7
Molecular FormulaC14H16N2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)CNCC2=CC=CC=C2
InChIInChI=1S/C14H16N2/c1-12-6-5-9-14(16-12)11-15-10-13-7-3-2-4-8-13/h2-9,15H,10-11H2,1H3
InChIKeyMDMYZHXWIQUEFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-1-(6-methylpyridin-2-yl)methanamine Procurement Baseline


N-Benzyl-1-(6-methylpyridin-2-yl)methanamine (CAS 101938-10-7) is a secondary amine featuring a 6-methylpyridin-2-ylmethyl group and a benzyl substituent . It serves as a versatile building block in medicinal chemistry and as a ligand precursor in coordination chemistry, particularly for the synthesis of aminophenolate zinc complexes used in lactide polymerization catalysis [1]. Its purity is typically specified at ≥95% by commercial suppliers .

N-Benzyl-1-(6-methylpyridin-2-yl)methanamine: Analog Substitution Risks


The 6-methyl substitution on the pyridine ring of N-Benzyl-1-(6-methylpyridin-2-yl)methanamine introduces distinct steric and electronic properties that directly influence ligand-metal binding geometry, catalyst stability, and lipophilicity relative to non-methylated or differently N-substituted analogs [1]. Simple substitution with N-Benzyl-1-(pyridin-2-yl)methanamine or N-alkyl variants alters both the synthetic yield of downstream ligands and the final material's physicochemical profile, making generic replacement unsound for applications requiring precise control over metal coordination environment or drug-like property optimization [2][3].

N-Benzyl-1-(6-methylpyridin-2-yl)methanamine: Quantitative Comparison


Synthetic Yield vs. N-Alkyl Analog

In the synthesis of aminophenolate zinc complex ligands, N-Benzyl-1-(6-methylpyridin-2-yl)methanamine achieved an isolated yield of 48%, which is comparable to the 49% yield observed for the N-hexyl analog under identical reaction conditions [1]. This indicates that the benzyl-substituted compound is synthetically as accessible as its aliphatic counterpart while offering differentiated steric and electronic properties for downstream applications.

Coordination chemistry Catalysis Ligand synthesis

6-Methyl Substitution Enhances Lipophilicity

The 6-methyl group on the pyridine ring significantly increases lipophilicity compared to the non-methylated analog. The computed XLogP3 value for N-Benzyl-1-(6-methylpyridin-2-yl)methanamine is 2.2, whereas the value for N-Benzyl-1-(pyridin-2-yl)methanamine is 1.8 [1]. This difference of 0.4 log units translates to a predicted ~2.5-fold higher octanol-water partition coefficient, suggesting improved passive membrane permeability in biological systems.

Medicinal chemistry Physicochemical properties Drug design

Molecular Weight and Polar Surface Area

Incorporation of the 6-methyl group increases molecular weight from 198.26 to 212.29 Da while maintaining an identical topological polar surface area (TPSA) of 24.9 Ų compared to the des-methyl analog [1]. The unchanged TPSA preserves hydrogen-bonding capacity and water solubility characteristics, while the increased mass and lipophilicity shift the compound further into oral drug-like chemical space as defined by Lipinski's Rule of Five.

Medicinal chemistry Physicochemical properties Drug-likeness

Boiling Point Elevation

The 6-methyl substitution elevates the predicted boiling point from 313.1 °C (non-methylated analog) to 320.7 °C [1]. This 7.6 °C increase reflects enhanced intermolecular interactions due to the additional methyl group, which may influence distillation behavior and thermal stability during large-scale synthesis or high-temperature reactions.

Process chemistry Physical properties Purification

N-Benzyl-1-(6-methylpyridin-2-yl)methanamine Procurement Scenarios


Aminophenolate Zinc Complex Catalysts

This compound serves as a direct precursor to bidentate aminophenolate ligands that, when complexed with zinc, yield highly active catalysts for the ring-opening polymerization of lactides [1]. The benzyl substituent provides steric bulk that influences polymer tacticity and molecular weight control. Procurement is justified when developing next-generation biodegradable polymer catalysts that require precise steric tuning not achievable with simpler alkyl or unsubstituted pyridyl analogs [2].

CNS Penetration Enhancement

The 6-methyl group increases lipophilicity (XLogP3 = 2.2 vs. 1.8 for des-methyl analog) while preserving TPSA [3]. This profile is particularly valuable for CNS drug discovery programs aiming to improve blood-brain barrier permeability without sacrificing solubility. The compound can be used as a privileged scaffold for generating focused libraries of N-benzylated pyridylmethylamine derivatives.

Pd-Catalyzed Cross-Coupling Ligands

Pyridylmethylamines are established as robust N,N-ligands for Suzuki-Miyaura coupling reactions [4]. The 6-methyl substitution on the target compound offers a unique steric environment that can modulate catalytic turnover and substrate scope. Researchers seeking to optimize palladium catalyst systems for challenging aryl-aryl bond formations may prioritize this building block over non-methylated alternatives to probe steric effects on catalytic efficiency.

Functionalized Heterocycle Synthesis

The secondary amine functionality enables facile alkylation with various electrophiles (e.g., bromomethyl phenols) under mild basic conditions, as demonstrated in the 48% yield synthesis of a tridentate ligand precursor [2]. This reliable reactivity makes it a preferred intermediate for parallel synthesis campaigns targeting diverse heterocyclic scaffolds in both academic and industrial settings.

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